molecular formula C17H15Cl2NO4 B11700279 Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate

Cat. No.: B11700279
M. Wt: 368.2 g/mol
InChI Key: HEBFCEYTJSNRNQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a dichlorophenoxy group, and an acylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate typically involves the esterification of 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoic acid and ethanol.

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate can be compared with other similar compounds such as:

    Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate: Similar structure but with a different position of chlorine atoms.

    Ethyl 2-{[(2,6-dichlorophenoxy)acetyl]amino}benzoate: Another positional isomer with chlorine atoms at different positions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity profiles due to the variations in their structures.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

ethyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)12-5-3-4-6-14(12)20-16(21)10-24-15-9-11(18)7-8-13(15)19/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

HEBFCEYTJSNRNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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